4-(2-Oxo-azocan-1-yl)-butyraldehyde

Description

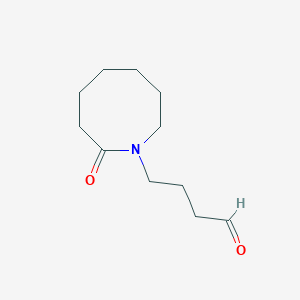

4-(2-Oxo-azocan-1-yl)-butyraldehyde is a specialized aldehyde derivative containing an azocane ring (an eight-membered cyclic amine) with a ketone group at the 2-position. This compound’s structure combines reactive aldehyde functionality with a nitrogen-containing heterocycle, making it of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

4-(2-oxoazocan-1-yl)butanal |

InChI |

InChI=1S/C11H19NO2/c13-10-6-5-9-12-8-4-2-1-3-7-11(12)14/h10H,1-9H2 |

InChI Key |

ICYDKTWRPNLECG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(C(=O)CC1)CCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyraldehyde (C₄H₈O)

Butyraldehyde, a linear aldehyde, is a key industrial precursor for plastics, resins, and solvents. Unlike 4-(2-Oxo-azocan-1-yl)-butyraldehyde, it lacks nitrogenous heterocycles, resulting in distinct reactivity and applications:

- Reactivity: Butyraldehyde undergoes aldol condensation, hydrogenation (to n-butanol), and oxidation (to butyric acid) . The azocan ring in this compound may hinder such reactions due to steric and electronic effects.

- Toxicity : Butyraldehyde causes respiratory and dermal irritation , but the azocan derivative’s toxicity profile remains unstudied.

- Environmental Impact: Butyraldehyde is biodegradable but toxic to aquatic life . The azocan-containing compound’s environmental persistence is unknown.

Table 1: Key Properties of Butyraldehyde vs. This compound

| Property | Butyraldehyde | This compound |

|---|---|---|

| Formula | C₄H₈O | C₁₁H₁₉NO₂ |

| Functional Groups | Aldehyde | Aldehyde, cyclic amide, ketone |

| Industrial Use | Plasticizers, solvents | Limited data (likely research-only) |

| Toxicity | Irritant | Unknown |

4-Cyano-2-oxobutyraldehyde Semicarbazone (COBS)

This nitrofurazone metabolite shares structural similarities with this compound, including a ketone and aldehyde group :

Substituted 4-Oxo-4H-1-benzopyran-3-yl-carboxaldehydes

These aromatic aldehydes, used in synthesizing antiproliferative agents , differ significantly in ring structure but highlight the role of aldehyde-ketone systems in bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.